Cas no 2229084-02-8 (2-Methyl-2-(4-methyloxan-4-yl)propanenitrile)

2-Methyl-2-(4-methyloxan-4-yl)propanenitrile is a versatile organic compound characterized by its unique structure and functional groups. This compound offers enhanced stability and reactivity, making it suitable for various synthetic applications. Its distinct molecular structure facilitates efficient reactions, contributing to the development of complex organic molecules. The presence of the nitrile group provides opportunities for further functionalization, expanding its utility in chemical synthesis.
2-Methyl-2-(4-methyloxan-4-yl)propanenitrile structure
2229084-02-8 structure
商品名:2-Methyl-2-(4-methyloxan-4-yl)propanenitrile
CAS番号:2229084-02-8
MF:C10H17NO
メガワット:167.248082876205
CID:5778179
PubChem ID:165702511

2-Methyl-2-(4-methyloxan-4-yl)propanenitrile 化学的及び物理的性質

名前と識別子

    • EN300-1778062
    • 2-methyl-2-(4-methyloxan-4-yl)propanenitrile
    • 2229084-02-8
    • 2-Methyl-2-(4-methyloxan-4-yl)propanenitrile
    • インチ: 1S/C10H17NO/c1-9(2,8-11)10(3)4-6-12-7-5-10/h4-7H2,1-3H3
    • InChIKey: RQVZWIUDRGMQOJ-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C)(CC1)C(C#N)(C)C

計算された属性

  • せいみつぶんしりょう: 167.131014166g/mol
  • どういたいしつりょう: 167.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-Methyl-2-(4-methyloxan-4-yl)propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1778062-0.05g
2-methyl-2-(4-methyloxan-4-yl)propanenitrile
2229084-02-8
0.05g
$1152.0 2023-09-20
Enamine
EN300-1778062-10g
2-methyl-2-(4-methyloxan-4-yl)propanenitrile
2229084-02-8
10g
$5897.0 2023-09-20
Enamine
EN300-1778062-10.0g
2-methyl-2-(4-methyloxan-4-yl)propanenitrile
2229084-02-8
10g
$5897.0 2023-06-02
Enamine
EN300-1778062-0.1g
2-methyl-2-(4-methyloxan-4-yl)propanenitrile
2229084-02-8
0.1g
$1207.0 2023-09-20
Enamine
EN300-1778062-5g
2-methyl-2-(4-methyloxan-4-yl)propanenitrile
2229084-02-8
5g
$3977.0 2023-09-20
Enamine
EN300-1778062-2.5g
2-methyl-2-(4-methyloxan-4-yl)propanenitrile
2229084-02-8
2.5g
$2688.0 2023-09-20
Enamine
EN300-1778062-1.0g
2-methyl-2-(4-methyloxan-4-yl)propanenitrile
2229084-02-8
1g
$1371.0 2023-06-02
Enamine
EN300-1778062-0.25g
2-methyl-2-(4-methyloxan-4-yl)propanenitrile
2229084-02-8
0.25g
$1262.0 2023-09-20
Enamine
EN300-1778062-0.5g
2-methyl-2-(4-methyloxan-4-yl)propanenitrile
2229084-02-8
0.5g
$1316.0 2023-09-20
Enamine
EN300-1778062-5.0g
2-methyl-2-(4-methyloxan-4-yl)propanenitrile
2229084-02-8
5g
$3977.0 2023-06-02

2-Methyl-2-(4-methyloxan-4-yl)propanenitrile 関連文献

2-Methyl-2-(4-methyloxan-4-yl)propanenitrileに関する追加情報

Introduction to 2-Methyl-2-(4-methyloxan-4-yl)propanenitrile (CAS No: 2229084-02-8)

2-Methyl-2-(4-methyloxan-4-yl)propanenitrile, identified by the CAS number 2229084-02-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a nitrile functional group and an oxygen-containing heterocyclic moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural framework of 2-Methyl-2-(4-methyloxan-4-yl)propanenitrile consists of a propenenitrile backbone substituted with a 4-methyloxan-4-yl group. This oxygenated side chain not only influences the compound's solubility and reactivity but also plays a crucial role in its potential biological interactions. The nitrile group, on the other hand, is known for its versatility in organic synthesis, often serving as a precursor to carboxylic acids, amides, and other nitrogen-containing heterocycles. Such structural attributes make this compound a promising candidate for further exploration in drug discovery and development.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from structurally diverse molecules. The compound 2-Methyl-2-(4-methyloxan-4-yl)propanenitrile has emerged as a subject of interest due to its potential applications in the synthesis of pharmacophores targeting various diseases. Researchers have been investigating its utility as a building block for more complex molecules, leveraging its reactivity to introduce additional functional groups or to modify existing ones. This adaptability has positioned it as a key intermediate in the quest for innovative drug candidates.

One of the most compelling aspects of 2-Methyl-2-(4-methyloxan-4-yl)propanenitrile is its role in the synthesis of molecules with potential therapeutic effects. Studies have demonstrated its utility in the preparation of derivatives that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The oxygen-containing heterocycle in its structure is particularly noteworthy, as it has been shown to enhance binding affinity to biological targets, thereby improving the efficacy of drug candidates. This has prompted researchers to explore its use in designing more sophisticated molecular architectures aimed at modulating disease-related pathways.

The chemical synthesis of 2-Methyl-2-(4-methyloxan-4-yl)propanenitrile presents both challenges and opportunities. The nitrile group requires careful handling due to its reactivity under certain conditions, while the oxygenated side chain necessitates specific synthetic strategies to ensure optimal yield and purity. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. This accessibility is crucial for facilitating further research and development efforts aimed at harnessing its full potential.

From a medicinal chemistry perspective, 2-Methyl-2-(4-methyloxan-4-yl)propanenitrile offers a unique scaffold that can be modified to address specific therapeutic needs. Its versatility allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening. Such libraries are instrumental in identifying lead structures with high potency and selectivity against disease-causing targets. The ongoing research in this area underscores the importance of compounds like 2-Methyl-2-(4-methyloxan-4-yl)propanenitrile in driving forward innovation in drug discovery.

The future prospects for 2-Methyl-2-(4-methyloxan-4-yl)propanenitrile are promising, with several avenues for further exploration remaining open. One particularly exciting direction involves exploring its applications in polymer chemistry and material science. The unique structural features of this compound could make it an excellent candidate for developing novel polymers with enhanced properties such as biodegradability or mechanical strength. Additionally, its potential role as a monomer or crosslinking agent could lead to breakthroughs in creating advanced materials with tailored functionalities.

In conclusion, 2-Methyl-2-(4-methyloxan-4-yl)propanenitrile (CAS No: 2229084-02-8) represents a significant advancement in the realm of organic chemistry and pharmaceutical research. Its distinctive structure and versatile reactivity position it as a valuable intermediate for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new possibilities for this compound, its impact on drug discovery and material science is likely to grow even further, solidifying its place as a cornerstone of modern chemical innovation.

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